molecular formula C6H6FIN2O B2779514 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2101195-51-9

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2779514
CAS No.: 2101195-51-9
M. Wt: 268.03
InChI Key: HWOYOMNILNEVEU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is an organic compound that features a pyrazole ring substituted with a fluoroethyl group at the first position, an iodine atom at the fourth position, and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of 1-(2-fluoroethyl)-1H-pyrazole, which is then iodinated at the fourth position using iodine or an iodine-containing reagent under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the iodine atom can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde: Lacks the iodine atom at the fourth position.

    4-Iodo-1H-pyrazole-5-carbaldehyde: Lacks the fluoroethyl group at the first position.

    1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Lacks the aldehyde group at the fifth position.

Uniqueness

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is unique due to the combination of its fluoroethyl, iodine, and aldehyde substituents. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluoroethyl)-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O/c7-1-2-10-6(4-11)5(8)3-9-10/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOYOMNILNEVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C=O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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